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Compound of Interest

Compound Name: CKK-E15

Cat. No.: B12376883

cKK-E12 is a multi-tail ionizable lipidoid that has been instrumental in the development of
potent and selective delivery systems for nucleic acid-based therapeutics, including small
interfering RNA (siRNA) and messenger RNA (mMRNA).[1][2] Its unique chemical structure
allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and a
neutral surface charge at physiological pH, which is crucial for in vivo applications.[1][2] LNPs
formulated with cKK-E12 have demonstrated a strong tropism for the liver, making them
particularly suitable for therapies targeting this organ.[3][4]

The core function of ionizable lipids like cKK-E12 within an LNP is to facilitate the delivery of
the nucleic acid payload into the cytoplasm of target cells. This is achieved through a series of
steps including cellular uptake, endosomal escape, and subsequent release of the cargo. The
efficiency of these processes is a key determinant of the overall therapeutic efficacy of the LNP
formulation.

The Role of cKK-E12 in LNP-Mediated mRNA
Delivery

The journey of an mRNA molecule encapsulated within a cKK-E12-containing LNP from
administration to protein expression is a multi-step process. Understanding this pathway is
critical for optimizing LNP design and performance.

LNP Formulation and mRNA Encapsulation
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LNPs are typically formed through the rapid mixing of a lipid mixture dissolved in an organic
solvent (e.g., ethanol) with an aqueous solution of mMRNA at a low pH.[5] At this acidic pH, the
amine groups on cKK-E12 become protonated, leading to a positive charge that facilitates the
electrostatic complexation with the negatively charged mRNA backbone. This process results in
the formation of a stable, condensed core containing the mRNA, surrounded by a lipid shell.
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LNP formation via microfluidic mixing.

Cellular Uptake and Endosomal Escape

Once administered in vivo, cKK-E12 LNPs circulate and are taken up by cells, primarily
hepatocytes in the liver. The exact mechanism of uptake can vary, but it is generally believed to
occur via endocytosis. Inside the cell, the LNP is enclosed within an endosome. As the
endosome matures, its internal pH drops, leading to the protonation of cKK-E12's amines. This
positive charge is hypothesized to facilitate the disruption of the endosomal membrane through
interactions with negatively charged lipids in the endosomal membrane, leading to the release
of the mRNA into the cytoplasm. This critical step is known as endosomal escape.
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Mechanism of LNP uptake and mRNA release.

Quantitative Data for cKK-E12 LNPs

The performance of cKK-E12 LNPs has been evaluated in numerous preclinical studies. The

following tables summarize key quantitative data from the literature.
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Parameter Value Reference
Hydrodynamic Diameter (nm) 88.2+15 [6]
Polydispersity Index (PDI) <0.2 [7]

MRNA Encapsulation

o > 95% [6]
Efficiency (%)

Table 2: In Vivo Performance of cKK-E12 LNPs for mRNA
Delivery

Application Model Dose Outcome Reference

Comparable to

Luciferase ) 1 pg Fluc mRNA
BALB/c Mice ALC-0315, lower  [6]

Expression (intramuscular)

than SM-102
Erythropoietin 0.75 mg/kg EPO Serum EPO:
(EPO) C57BL/6 Mice MRNA 7100 + 700 [8]
Expression (intravenous) ng/mL

Increased
Varicella-Zoster CD11c+CD80+
Virus (VZV) gE Mice - and 9]
MRNA Vaccine CD11c+CD86+

cells
Varicella-Zoster Decreased VZV-
Virus (VZV) gE Guinea Pigs - induced rashes [9]
mMRNA Vaccine and viral DNA

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in LNP-
based drug delivery. Below are representative protocols for the formulation and in vivo
evaluation of cKK-E12 LNPs.
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LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of MRNA-LNPs using a microfluidic mixing device.
Materials:

e cKK-E12 ionizable lipid

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesterol

e 1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG2000)
« MRNA (e.g., encoding Luciferase or a therapeutic protein)

o Ethanol (100%)

e Sodium citrate buffer (10 mM, pH 3.0)

e Phosphate-buffered saline (PBS)

e Microfluidic mixing device (e.g., from Precision Nanosystems)
Procedure:

o Prepare Lipid Stock Solutions: Dissolve cKK-E12, DOPE, cholesterol, and DMG-PEG2000 in
100% ethanol to desired stock concentrations.

o Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g.,
35:16:46.5:2.5 for cKK-E12:DOPE:cholesterol:DMG-PEG2000) in ethanol.[3]

o Prepare mRNA Solution: Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[3]

» Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the mRNA solution
into another syringe. Set the flow ratio (e.g., 1:3 ethanol:aqueous) and total flow rate on the
microfluidic mixing device.[3]
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« Initiate Mixing: Start the pumps to mix the two solutions, leading to the self-assembly of
MRNA-LNPs.

 Dialysis: Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH
to 7.4.

o Characterization: Characterize the LNPs for size, polydispersity index (PDI), and mRNA
encapsulation efficiency.

In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of mMRNA-LNPs in
a mouse model.

Materials:

« MRNA-LNPs (formulated as described above)
e C57BL/6 mice (or other appropriate strain)

e Anesthetic (e.g., isoflurane)

 Luciferin (for luciferase-expressing mRNA)
 Invivo imaging system (IVIS)

e Blood collection supplies

o ELISA kit for the protein of interest
Procedure:

e Animal Acclimation: Acclimate mice to the facility for at least one week before the
experiment.

o Administration: Inject the mMRNA-LNPs intravenously via the tail vein at a specified dose
(e.g., 0.75 mg/kg of mMRNA).[8]
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« Bioluminescence Imaging (for Luciferase): At a designated time point (e.g., 6 or 24 hours
post-injection), administer luciferin to the mice. Anesthetize the mice and image them using
an VIS to quantify luciferase expression.

¢ Serum Protein Quantification: At various time points, collect blood samples from the mice.
Process the blood to obtain serum. Use an ELISA kit to quantify the concentration of the
secreted protein (e.g., EPO) in the serum.

o Data Analysis: Analyze the imaging and ELISA data to determine the level and duration of
protein expression.
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Workflow for LNP formulation and in vivo evaluation.

Conclusion
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While specific data for cKK-E15 remains limited, the extensive research on the closely related
ionizable lipid cKK-E12 provides a robust framework for understanding its likely role and
function in lipid nanopatrticles. As a key component of the LNP, cKK-E12 is integral to the
efficient encapsulation of mMRNA and its subsequent delivery to the cytoplasm of target cells,
primarily in the liver. The quantitative data and detailed experimental protocols presented here
for cKK-E12 serve as a valuable resource for researchers and drug development professionals
working on LNP-based nucleic acid therapies. Future studies will be necessary to elucidate the
specific properties of cKK-E15 and determine any potential advantages it may offer over
existing ionizable lipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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